methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O5 and its molecular weight is 433.258. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may have potential applications in cancer treatment.
Mode of Action
Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound has a strong inhibitory effect on cell growth, which could be beneficial in the treatment of cancer.
Properties
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMCSUGGZZJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.